N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Overview
Description
N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes two methoxy-substituted phenyl groups and an oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide typically involves the reaction of 2,4-dimethoxyaniline with 2-(4-methoxyphenyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxamide core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines and alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and oxamide core play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]oxamide
- N’-(2,4-dimethoxyphenyl)-N-[2-(4-chlorophenyl)ethyl]oxamide
- N’-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)ethyl]oxamide
Uniqueness
N’-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide is unique due to the presence of two methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-6-4-13(5-7-14)10-11-20-18(22)19(23)21-16-9-8-15(25-2)12-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKQXMVVPDSAPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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